molecular formula C25H23NO3 B2509204 (Z)-{[2-(4-methoxyphenyl)cyclopropyl](phenyl)methylidene}amino 4-methylbenzoate CAS No. 338749-17-0

(Z)-{[2-(4-methoxyphenyl)cyclopropyl](phenyl)methylidene}amino 4-methylbenzoate

Cat. No.: B2509204
CAS No.: 338749-17-0
M. Wt: 385.463
InChI Key: JAWNGGCVNXIWKM-SHHOIMCASA-N
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Description

(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopropyl group, a methoxyphenyl group, and a methylideneamino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate typically involves the reaction of 4-methoxyphenylcyclopropyl ketone with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its structural complexity.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting binding affinities and reaction rates. The methoxy group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methoxybenzoate
  • (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino thiophene-2-carboxylate

Uniqueness

What sets (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate apart is its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-17-8-10-20(11-9-17)25(27)29-26-24(19-6-4-3-5-7-19)23-16-22(23)18-12-14-21(28-2)15-13-18/h3-15,22-23H,16H2,1-2H3/b26-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWNGGCVNXIWKM-SHHOIMCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)OC)\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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